Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, with the CAS number 23482-33-9, is a chemical compound characterized by its molecular formula C₁₄H₁₈ClNO₃ and a molecular weight of approximately 283.75 g/mol. This compound features a piperidine ring substituted with a hydroxyl group and a chlorophenyl group, making it structurally significant in various chemical and biological applications. Its systematic name also includes references to its ester functionality, indicating that it is derived from the carboxylic acid of 4-(4-chlorophenyl)-4-hydroxypiperidine.
The synthesis of ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves several steps:
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate has various applications:
Interaction studies involving ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate focus on its binding affinity and efficacy in biological systems. Preliminary investigations suggest that it may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1-Piperidinecarboxylic acid | C₅H₉NO₂ | Basic structure without chlorophenyl substitution |
Ethyl 4-hydroxy-1-piperidinecarboxylate | C₁₄H₁₉NO₃ | Lacks chlorine substituent, differing biological activity |
4-Chlorophenol | C₆H₅ClO | Simple phenolic compound with distinct properties |
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties not found in simpler derivatives or analogs. Its chlorinated aromatic ring enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets compared to its non-chlorinated counterparts.